molecular formula C17H17N3O B15212698 N-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide CAS No. 61447-56-1

N-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Cat. No.: B15212698
CAS No.: 61447-56-1
M. Wt: 279.34 g/mol
InChI Key: QUGIWVJAOSZWMO-UHFFFAOYSA-N
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Description

N-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group and an acetamide group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves the reaction of 1-phenyl-3-(4-aminophenyl)pyrazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-(4-nitrophenyl)pyrazole: Known for its anti-inflammatory and analgesic properties.

    1-Phenyl-3-(4-chlorophenyl)pyrazole: Studied for its anticancer activity.

    1-Phenyl-3-(4-methoxyphenyl)pyrazole: Investigated for its potential as an antioxidant.

The uniqueness of this compound lies in its specific structural features and the presence of the acetamide group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

61447-56-1

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-[4-(2-phenyl-3,4-dihydropyrazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C17H17N3O/c1-13(21)18-15-9-7-14(8-10-15)17-11-12-20(19-17)16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,18,21)

InChI Key

QUGIWVJAOSZWMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=C3

Origin of Product

United States

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